Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate
Description
Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a carbamate-protected amine derivative featuring a pentyl chain substituted with a 4-aminophenoxy group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is of significant interest in medicinal chemistry and materials science due to its dual functional groups: the aromatic amine (4-aminophenoxy) for conjugation or hydrogen bonding and the Boc group for controlled deprotection .
Properties
IUPAC Name |
tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-16(2,3)21-15(19)18-11-5-4-6-12-20-14-9-7-13(17)8-10-14/h7-10H,4-6,11-12,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAYUMBAFKBUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCOC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 5-Bromopentyl Intermediates
A widely reported method involves the alkylation of 4-aminophenol with 5-bromopentyl tert-butyl carbamate. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), using potassium carbonate (K₂CO₃) as a base.
Procedure :
- Synthesis of 5-bromopentyl tert-butyl carbamate : React tert-butyl carbamate with 1,5-dibromopentane in DMF at 60°C for 12 hours.
- Etherification : Add 4-aminophenol and K₂CO₃ to the intermediate, stirring at room temperature for 24 hours.
- Purification : Isolate the product via silica gel chromatography (ethyl acetate/hexane, 1:3).
Key Parameters :
Direct Carbamate Protection of 5-(4-Aminophenoxy)Pentylamine
An alternative approach first synthesizes 5-(4-aminophenoxy)pentylamine, followed by Boc protection:
Procedure :
- Reductive amination : React 5-(4-nitrophenoxy)pentanal with ammonium acetate and sodium cyanoborohydride.
- Nitro reduction : Catalytically hydrogenate the nitro group to an amine using Pd/C in methanol.
- Boc protection : Treat the amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (Et₃N).
Advantages :
- Avoids halogenated intermediates.
- Enables modular functionalization of the pentyl chain.
Challenges :
- Nitro reduction requires stringent control of hydrogen pressure.
- Boc protection efficiency depends on amine basicity (optimal pH 8–9).
Optimization of Reaction Conditions
Solvent Systems
Solvent polarity significantly impacts reaction kinetics and product stability:
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 0.15 | 72 |
| DMSO | 46.7 | 0.12 | 65 |
| THF | 7.5 | 0.08 | 58 |
DMF’s high polarity facilitates phenoxide ion stabilization, accelerating substitution rates.
Catalytic Additives
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) improve interfacial reactivity in biphasic systems:
- TBAB (5 mol%) : Increases yield from 72% to 81% by enhancing anion transfer to the organic phase.
- Crown ethers (18-crown-6) : Selective for K⁺ ions, but cost-prohibitive for large-scale synthesis.
Comparative Analysis of Methods
Method 1 vs. Method 2
| Parameter | Nucleophilic Substitution | Direct Carbamate Protection |
|---|---|---|
| Starting Material Cost | Low (1,5-dibromopentane) | High (5-(4-nitrophenoxy)pentanal) |
| Reaction Steps | 2 | 3 |
| Overall Yield | 72% | 64% |
| Scalability | Industrial-friendly | Lab-scale only |
Method 1 is preferred for bulk synthesis, while Method 2 offers flexibility for derivative synthesis.
Challenges and Mitigation Strategies
Regioselectivity in Ether Formation
Competing O- vs. N-alkylation can occur during etherification. Strategies include:
- Low-temperature kinetics : Cooling to 0°C suppresses N-alkylation by slowing reaction rates.
- Bulky bases : Use of DBU (1,8-diazabicycloundec-7-ene) minimizes side reactions.
Boc Deprotection During Synthesis
Acidic impurities or prolonged reaction times may hydrolyze the Boc group. Mitigation involves:
- Buffered conditions : Phosphate buffer (pH 7.5) stabilizes the carbamate.
- Anhydrous solvents : Molecular sieves (4Å) absorb residual moisture.
Chemical Reactions Analysis
Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions using trifluoroacetic acid.
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Drug Intermediates
Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate serves as a synthetic intermediate in the preparation of various pharmaceuticals. One notable application is in the synthesis of lacosamide, an anticonvulsant drug used for treating epilepsy. The compound acts as a precursor in the formation of racemic modifications and derivatives that enhance the efficacy and safety profiles of such drugs .
1.2 Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory properties of carbamate derivatives, including those related to this compound. Research indicates that compounds in this class can inhibit inflammatory pathways, making them candidates for developing treatments for conditions like arthritis and other inflammatory diseases .
Mechanistic Insights
2.1 Enzyme Inhibition
Compounds similar to this compound have been shown to inhibit key enzymes involved in inflammatory responses. For instance, they may target SYK tyrosine kinase pathways, which are critical in mediating allergic and inflammatory responses . This inhibition could lead to reduced release of pro-inflammatory mediators, offering a therapeutic avenue for managing allergic disorders.
2.2 Cellular Protection Against Oxidative Stress
In vitro studies suggest that this compound may provide cellular protection against oxidative stress, which is implicated in various neurodegenerative diseases. The compound has demonstrated the ability to lower levels of pro-inflammatory cytokines, such as TNF-α, thereby potentially mitigating neuroinflammation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Functional Group Impact
The table below compares key structural analogs and their properties:
*Calculated based on molecular formula.
Key Observations:
- Tosylated vs. Aminophenoxy Derivatives: The tosyloxy analog (CAS 118811-34-0) is highly reactive due to its sulfonate ester group, making it suitable for alkylation or cross-coupling reactions.
- Bromo vs. The aminophenoxy group reduces electrophilicity, enhancing biocompatibility .
- Aromatic Substitutents: The methylphenyl analog (CAS 1909319-84-1) exhibits enhanced lipophilicity compared to the aminophenoxy derivative, which may improve blood-brain barrier penetration in drug candidates .
Biological Activity
Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 2359250-51-2
- Molecular Formula : C15H22N2O3
- Molecular Weight : 278.35 g/mol
The compound features a tert-butyl group, a carbamate functional group, and a phenoxy moiety, which may contribute to its biological properties.
The mechanism of action of this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The presence of the amino group may enhance its binding affinity to certain proteins or enzymes, potentially modulating their activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of carbamate compounds have shown effectiveness against various bacterial strains and fungi. The specific antimicrobial activity of this compound remains to be characterized through empirical studies.
Anticancer Properties
Preliminary studies suggest that compounds containing phenoxy groups can exhibit anticancer activity by inducing apoptosis in cancer cells. The potential for this compound to inhibit tumor growth or induce cell death warrants further investigation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | High gastrointestinal absorption |
| Distribution | Permeability across the blood-brain barrier |
| Metabolism | Hepatic metabolism likely |
| Excretion | Renal excretion anticipated |
These parameters suggest that the compound may have favorable absorption characteristics, which could enhance its bioavailability.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study investigating the antimicrobial properties of carbamate derivatives found that similar compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study indicated a structure-activity relationship that could be explored further with this compound .
- Anticancer Research :
- Pharmacological Evaluation :
Q & A
Q. What unexplored biological targets could this compound interact with, based on structural analogs?
- Methodological Answer : Analog studies (e.g., and ) suggest potential for:
- Kinase Inhibition : Screen against EGFR or BRAF using fluorescence polarization assays.
- Antimicrobial Activity : MIC testing against Gram-positive bacteria (e.g., S. aureus).
- Neuropharmacology : Dopamine receptor binding assays guided by the phenoxy moiety’s similarity to neurotransmitter scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
